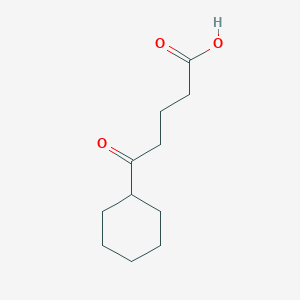

5-Cyclohexyl-5-oxovaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHBUZYBKUOFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305605 | |

| Record name | 5-cyclohexyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-96-7 | |

| Record name | δ-Oxocyclohexanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Transformations of 5 Cyclohexyl 5 Oxovaleric Acid

Elucidation of Carbonyl Group Reactivity in 5-Cyclohexyl-5-oxovaleric Acid

The reactivity of the carbonyl group in this compound is a focal point of its chemical behavior. The carbonyl group, consisting of a carbon atom double-bonded to an oxygen atom, is inherently polarized due to the higher electronegativity of oxygen. This polarization results in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, making the carbon an electrophilic center susceptible to nucleophilic attack.

The general mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the electrons from the pi bond are pushed to the oxygen atom. This intermediate is typically unstable and will react further. In the case of aldehydes and ketones, which lack a good leaving group, the negatively charged oxygen will often be protonated by a solvent or an acid, resulting in an addition product.

The reactivity of the carbonyl group is influenced by several factors, including steric hindrance and electronic effects. In this compound, the cyclohexyl group attached to the carbonyl carbon presents a degree of steric hindrance that can affect the rate of nucleophilic attack compared to less substituted ketones. Electron-withdrawing groups near the carbonyl group can enhance its electrophilicity and thus its reactivity, while electron-donating groups have the opposite effect.

The reactivity of carbonyl compounds follows a general trend, with acyl halides being the most reactive, followed by acid anhydrides, aldehydes, ketones, esters, and carboxylic acids. This order is largely determined by the nature of the substituent attached to the carbonyl group and its ability to act as a leaving group.

Table 1: General Reactivity Order of Carbonyl Compounds

| Compound Type | General Structure | Relative Reactivity |

| Acyl Halide | R-CO-X (X=Halogen) | Most Reactive |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | ↓ |

| Aldehyde | R-CHO | ↓ |

| Ketone | R-CO-R' | ↓ |

| Ester | R-CO-OR' | ↓ |

| Carboxylic Acid | R-COOH | Least Reactive |

This table provides a generalized order of reactivity for various carbonyl-containing functional groups towards nucleophiles.

Pathways of Carboxylic Acid Functional Group Modification

The carboxylic acid group in this compound offers a variety of pathways for chemical modification, including reactions involving the carboxyl carbon and the hydroxyl group.

Reductive Decarboxylation Mechanisms

Reductive decarboxylation is a process that involves the removal of a carboxyl group as carbon dioxide, with a concurrent reduction of the molecule. While the direct decarboxylation of simple carboxylic acids is often difficult, certain conditions and structural features can facilitate this transformation.

For instance, β-keto acids readily undergo decarboxylation upon heating, often through a cyclic transition state involving intramolecular hydrogen bonding. Although this compound is a γ-keto acid, not a β-keto acid, the principles of decarboxylation are relevant to understanding the stability of the carboxyl group.

In the context of α-keto acids, decarboxylation can be initiated to form acyl radicals, which can then participate in further reactions. This process is often facilitated by light or a metal catalyst. Oxidative decarboxylation, which proceeds through a radical mechanism, is another pathway for the removal of a carboxyl group. Non-enzymatic oxidative decarboxylation of α-keto acids like pyruvate (B1213749) can lead to the reduction of NAD+.

Formation and Reactivity of Esters and Anhydrides in Related Systems (e.g., Cyclohexane (B81311) Oxidation Byproducts)

The carboxylic acid group of this compound can be converted to esters and anhydrides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is reversible and is a common transformation for carboxylic acids.

In industrial processes such as the oxidation of cyclohexane, a complex mixture of byproducts is formed, including various carboxylic acids. These acids can react with alcohols present in the mixture, like cyclohexanol, to form esters. The formation of mixed anhydrides is also observed, which can subsequently react with alcohols to yield esters. The presence of formic acid can play a role in the formation of cyclohexyl esters. Oligomeric polyesters may also be formed, which can be subsequently cleaved.

Table 2: Examples of Byproducts from Cyclohexane Oxidation

| Compound Type | Examples |

| Dicarboxylic Acids | Adipic acid, Glutaric acid, Succinic acid |

| Monocarboxylic Acids | Caproic acid, Valeric acid, Formic acid |

| Hydroxy Acids | 6-hydroxyhexanoic acid |

| Lactones | ε-caprolactone, δ-valerolactone |

| Esters | Cyclohexyl esters of various acids |

This table lists some of the common byproducts generated during the oxidation of cyclohexane, highlighting the diversity of functional groups that can be formed.

Intramolecular Cyclization Dynamics and Ring System Rearrangements (e.g., Analogous Radical Cyclizations)

The structure of this compound, with a ketone and a carboxylic acid separated by a four-carbon chain, allows for the possibility of intramolecular reactions. Intramolecular cyclization can lead to the formation of new ring systems.

One important class of reactions is radical cyclization. Acyl radicals, which can be generated from carboxylic acids or their derivatives, can undergo intramolecular cyclization. For example, the generation of an acyl radical from a suitable precursor can lead to the formation of five-membered lactones and ketones.

In analogous systems, silver-mediated radical cyclization of alkynoates with α-keto acids has been shown to produce coumarin (B35378) derivatives through a cascade of C-C bond formations. The mechanism involves the generation of an acyl radical from the α-keto acid, which then adds to the alkyne, followed by an intramolecular cyclization. Visible light-promoted cascade radical decarboxylative acylation/cyclization reactions have also been developed to synthesize various heterocyclic compounds.

Oxidative Degradation and Stability Pathways of this compound

The oxidative degradation of related dicarboxylic acids, such as adipic acid and glutaric acid, has been studied in the context of flue gas desulfurization. This degradation is often conjugated with sulfite (B76179) oxidation and can be influenced by factors such as pH and the presence of metal ions like manganese. The degradation products can include smaller dicarboxylic acids, monocarboxylic acids, and even hydrocarbons.

The mechanisms of carbon chain degradation during cyclohexane oxidation can involve decarboxylation, decarbonylation, and the elimination of formic acid. The formation of lactones, such as δ-valerolactone from the cyclization of 5-hydroxypentanoic acid, can prevent further oxidation. The oxidation of cyclohexanone (B45756), a related ketone, is a key pathway leading to the formation of adipic acid.

Advanced Spectroscopic and Chromatographic Characterization of 5 Cyclohexyl 5 Oxovaleric Acid

Application of High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic techniques are indispensable for determining the precise molecular structure of a compound. By probing the nuclear and electronic environments within a molecule, these methods provide a detailed fingerprint of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Cyclohexyl-5-oxovaleric acid, ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The protons on the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methylene (B1212753) protons adjacent to the ketone and the carboxylic acid would show distinct signals, likely as triplets, due to coupling with neighboring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and types of carbon atoms. Key signals would include those for the carbonyl carbon of the ketone and the carboxylic acid, which would appear at the most downfield shifts. The carbons of the cyclohexyl ring and the methylene carbons of the valeric acid chain would also have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. While not standard for this compound, advanced NMR techniques like ¹¹B NMR are utilized for compounds containing boron.

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl protons | ~1.0-1.9 | Multiplet |

| -CH₂-CH₂-COOH | ~2.0-2.5 | Multiplet |

| -CH₂-CO- | ~2.7-2.9 | Triplet |

| -COOH | ~10-12 | Broad Singlet |

| Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Cyclohexyl carbons | ~25-45 |

| -CH₂-CH₂-COOH | ~20-35 |

| -CH₂-CO- | ~38-42 |

| C=O (Ketone) | ~208-212 |

| C=O (Carboxylic Acid) | ~175-180 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₁H₁₈O₃), HRMS provides a highly accurate mass measurement, which can be used to confirm its elemental composition. Techniques like electrospray ionization (ESI) are often employed for such analyses. rsc.org The experimentally determined mass is compared to the calculated theoretical mass to validate the molecular formula.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic bond vibrations. In the IR spectrum of this compound, two prominent carbonyl stretching bands would be observed: one for the ketone and another for the carboxylic acid. The carboxylic acid would also exhibit a broad O-H stretching band. rsc.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C=O (Carboxylic Acid) | ~1700 |

| O-H (Carboxylic Acid) | ~2500-3300 (broad) |

| C-H (Aliphatic) | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbonyl group of the ketone in this compound would be expected to show a weak n→π* transition in the UV region.

Chromatographic Methodologies for Isolation and Purity Determination

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is commonly used. rsc.org A study reported the purity of a derivative of this compound, DTX-COV, to be 92.1% as determined by HPLC with a peak maximum at 13.12 minutes. rsc.org The method typically involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with UV detection. rsc.org

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Water-acetonitrile gradient |

| Flow Rate | 0.5 mL/min rsc.org |

| Detection | UV at 230 nm rsc.org |

Preparative Chromatography Techniques for Purification

For the isolation of pure this compound, preparative chromatographic techniques are employed.

Flash Column Chromatography: Flash column chromatography is a widely used method for the purification of organic compounds. rochester.edu The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. whiterose.ac.uk The polarity of the solvent system is optimized to achieve good separation of the desired compound from impurities. rochester.eduwhiterose.ac.uk In some cases, recrystallization from a solvent like hexane (B92381) can also be used for purification. rsc.org

Specialized Analytical Techniques for Mechanistic Studies

In-depth investigation into the reaction mechanisms involving this compound, particularly in processes such as oxidative degradation, necessitates the use of specialized analytical techniques capable of detecting transient species and verifying elemental composition. Electron Paramagnetic Resonance (EPR) spectroscopy and elemental analysis are two such powerful methods that provide critical insights at the molecular level.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. researchgate.net The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. researchgate.net This makes it an invaluable tool for studying reaction pathways that proceed via radical intermediates.

In the context of this compound, mechanistic studies might explore its behavior under oxidative stress. Oxidative processes can lead to the formation of radical species, and EPR spectroscopy is uniquely suited to detect these transient intermediates. nih.gov For instance, the degradation of a compound can involve the formation of carbon-centered or peroxy radicals, and EPR can provide information on the identity and environment of these radical species. nih.gov

While specific EPR studies on this compound are not extensively documented in publicly available literature, the general methodology would involve subjecting the compound to conditions that could generate radicals (e.g., exposure to UV light, heat, or a chemical initiator). The resulting sample would then be analyzed by an EPR spectrometer. The resulting EPR spectrum can reveal:

The presence of radical species: A non-zero EPR signal indicates the existence of unpaired electrons.

The concentration of radicals: The intensity of the EPR signal is proportional to the number of radical species.

The structure of the radical: The g-factor and hyperfine coupling patterns in the EPR spectrum can help to identify the specific atoms on which the unpaired electron is localized, thus revealing the structure of the radical intermediate.

The application of EPR spectroscopy could therefore be instrumental in elucidating the mechanisms of degradation or reaction of this compound, providing direct evidence for the involvement of radical pathways. The technique is sensitive enough to detect even very low concentrations of free radicals. globalresearchonline.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a pure compound like this compound, elemental analysis serves as a crucial method for verifying its empirical and molecular formula. The technique quantitatively measures the percentage by weight of each element present in the compound.

The molecular formula for this compound is C₁₁H₁₈O₃. lookchem.com Based on this formula, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which the results from experimental elemental analysis of a synthesized or purified sample of this compound can be compared to confirm its purity and identity.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is often determined by difference.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 66.63 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.15 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.22 |

| Total | 198.262 | 100.00 |

This data is essential for the fundamental characterization of this compound, ensuring that the material being studied is indeed the correct substance and is of high purity.

Computational Chemistry and Molecular Modeling of 5 Cyclohexyl 5 Oxovaleric Acid Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are frequently employed to study the electronic distribution, molecular orbital energies, and other electronic properties of organic molecules. mdpi.com

For 5-Cyclohexyl-5-oxovaleric acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, can fully optimize the molecular geometry to its lowest energy state. mdpi.com Such calculations reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. The molecular electrostatic potential (MEP) map is a particularly useful outcome of these calculations. mdpi.com It visually represents the charge distribution, with red areas indicating regions of high electron density (e.g., around the carbonyl and carboxyl oxygen atoms), which are susceptible to electrophilic attack, and blue areas indicating electron-deficient regions (e.g., around the acidic proton), which are prone to nucleophilic attack. mdpi.com

Furthermore, quantum calculations provide energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These computational insights are invaluable for predicting the molecule's reactivity in various chemical environments. acs.org

| Property | Value | Significance |

|---|---|---|

| Total Energy | -729.8 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Indicates overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the valeric acid chain in this compound means it can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present and participate in chemical reactions.

Molecular Dynamics (MD) simulations offer a way to explore the conformational space and dynamic behavior of a molecule over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement. rsc.org For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds, tracking how the molecule folds, rotates, and interacts with its environment (e.g., a solvent like water). nih.govdovepress.com Key parameters for setting up such a simulation include the choice of a force field (which defines the potential energy of the system), the simulation time, and the treatment of the solvent. mdpi.com

Analysis of the MD trajectory can reveal the most populated conformational states, the pathways of transition between them, and the root-mean-square deviation (RMSD) to assess structural stability. mdpi.comnih.gov This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy and forces between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment. |

| Simulation Time | 100-200 ns | Ensures adequate sampling of conformational space. nih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic physiological conditions. |

| Temperature | 300 K | Simulates room or physiological temperature. dovepress.com |

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its synthesis or degradation, theoretical calculations can predict the most likely pathways.

An analogous pathway of interest is the liquid-phase oxidation of cyclohexane (B81311), which produces a variety of mono- and dicarboxylic acids. researchgate.netresearchgate.net The mechanisms often involve radical-chain reactions, where intermediate radicals are formed and transformed. researchgate.net For instance, the formation of 5-oxopentanoic acid can occur through the oxidation of 6-oxo-hexanoic acid. researchgate.netresearchgate.net Computational methods can be used to model these complex radical pathways.

By calculating the geometries and energies of reactants, intermediates, products, and, crucially, the transition states that lie between them, a complete energy profile of a proposed reaction can be constructed. The energy of the transition state determines the activation energy (Ea) of the reaction, which is the primary factor controlling the reaction rate. A lower activation energy corresponds to a faster reaction. Comparing the activation energies of competing pathways allows chemists to predict which reaction is more likely to occur under a given set of conditions.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Hydrogen Abstraction | Removal of a hydrogen atom by a radical species. | 15.2 | Moderately fast step at elevated temperatures. |

| Intramolecular Cyclization | Formation of a cyclic intermediate. | 10.5 | A kinetically favorable pathway. |

| Ring Opening | Cleavage of a cyclic intermediate to form a linear product. | 25.8 | A slow, likely rate-determining step. |

In Silico Screening and Ligand-Protein Docking for Biological Target Identification

The structural features of this compound, including its keto and carboxylic acid groups, suggest it may interact with biological macromolecules like enzymes. In silico screening and molecular docking are powerful computational techniques used to predict these interactions and identify potential biological targets. science.govdoi.org

In silico screening involves computationally testing a library of compounds against a specific protein target to identify which molecules are most likely to bind. doi.org Molecular docking is the process of predicting the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., an enzyme's active site) to form a stable complex. nih.gov Docking algorithms score the different binding poses based on factors like electrostatic and hydrophobic interactions, with a lower binding energy score typically indicating a more favorable interaction. nih.gov

For this compound, potential targets could include enzymes involved in metabolic pathways where similar keto-acid structures play a role. For example, related glutaric acid derivatives have been investigated as matrix metalloproteinase (MMP) inhibitors. doi.org Similarly, compounds with structural analogies have been docked against targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein's active site, which stabilize the complex. nih.gov These predictions can guide the synthesis of new analogues and prioritize compounds for experimental biological testing. nih.gov

| Protein Target | PDB ID | Potential Function | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation | -7.8 | H-bond with Arg120, hydrophobic interaction with Val523. |

| Matrix Metalloproteinase-9 (MMP-9) | 5CUH | Tissue remodeling | -6.9 | Coordination with catalytic Zn2+, H-bond with Ala189. |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Viral replication | -6.2 | H-bond with His41, hydrophobic pocket interaction. nih.gov |

Biological and Medicinal Chemistry Relevance of 5 Cyclohexyl 5 Oxovaleric Acid and Its Derivatives

Function as a Key Intermediate in the Synthesis of Biologically Active Compounds

5-Cyclohexyl-5-oxovaleric acid, also known as 5-cyclohexyl-5-oxopentanoic acid, serves as a versatile chemical building block. Its structure, featuring a terminal carboxylic acid, a central keto group, and a cyclohexyl ring, allows for its integration into more complex molecules with significant biological and therapeutic applications. The carboxylic acid provides a reactive handle for forming amide or ester linkages, while the keto group is particularly useful for creating pH-sensitive bonds, and the cyclohexyl group can influence the compound's hydrophobicity and interaction with biological targets.

A significant application of this compound (COV) is as a component in advanced drug delivery systems. rsc.org It is particularly valuable in constructing polymer-drug conjugates, such as those based on N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers. rsc.orgcas.cz These polymer systems are designed to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents, often enabling targeted delivery to specific tissues like tumors through the enhanced permeability and retention (EPR) effect. rsc.org

The key to this application lies in the keto group of COV. This group allows for the attachment of drugs via a pH-sensitive hydrazone bond. rsc.orgcas.cz For example, researchers have derivatized the cancer drug docetaxel (B913) (DTX) and the immunomodulatory agent all-trans retinoic acid (ATRA) with a hydrazide moiety. rsc.orgcas.cz This drug derivative can then be reacted with the keto group of COV, which is previously linked to the HPMA polymer backbone, to form the final conjugate. cas.cz

The resulting hydrazone linkage is relatively stable at the physiological pH of blood (7.4) but is designed to hydrolyze and release the drug in the mildly acidic environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes (pH ~5.0-6.5). cas.cz Studies have shown that conjugates using COV as part of the linker, such as Pol-COV-AtrHy, exhibit this desired pH-dependent release profile, demonstrating greater stability in simulated bloodstream conditions compared to other linkers. cas.cz The selection of COV as a linker component is a strategic choice to control drug release and enhance therapeutic efficacy. rsc.org

Table 1: Examples of this compound in Polymer-Drug Conjugates

| Polymer System | Drug | Linker Component | Key Feature | Reference |

|---|---|---|---|---|

| HPMA Copolymer | Docetaxel (DTX) | This compound (COV) | pH-sensitive hydrazone bond for tumor-targeted release. | rsc.org |

| HPMA Copolymer | All-trans retinoic acid (ATRA) | This compound (COV) | Stable at pH 7.4, hydrolytically degradable at pH 5.0. | cas.cz |

| Polymer Nanotherapeutics | Acetylsalicylic Acid (ASA) Derivatives | This compound (COV) | Used as a starting material for creating functionalized polymers. | imtm.cz |

Peptidomimetics are compounds designed to mimic natural peptides but with modifications to improve properties like stability against enzymatic degradation and bioavailability. ptfarm.pl Non-canonical amino acids are crucial building blocks in the design of these novel therapeutics. nih.gov The chemical structure of this compound provides the necessary components to function as a scaffold for such unnatural amino acid analogues.

The molecule contains a carboxylic acid group, which can participate in the formation of amide bonds, mimicking the peptide backbone. google.com The cyclohexyl group can serve as a bulky, hydrophobic side chain, analogous to amino acids like leucine, valine, or, more directly, cyclohexylalanine. drugbank.com Incorporating such hydrophobic and sterically hindering groups can enhance the resulting peptidomimetic's resistance to proteases. ptfarm.pl Furthermore, the keto group offers a site for further chemical modification or can be involved in binding interactions with a biological target. While direct incorporation of this compound into a peptidomimetic is a synthetic possibility, its structural motifs are present in complex bioactive molecules, underscoring its potential as a building block. drugbank.comrug.nl

The structural framework of this compound also makes it a relevant precursor in the synthesis of compounds studied for their effects on plant growth. Research has pointed to the synthesis of this compound in studies related to plant hormone analogues. lookchem.com Specifically, its synthesis has been documented in literature connected to 2,4-Dichlorophenoxyacetic acid, a widely known synthetic auxin used to control plant growth. lookchem.com This suggests that this compound can serve as a starting material or intermediate for creating new molecules that may mimic or modulate the activity of natural plant hormones, opening avenues for research in agricultural chemistry.

Investigation of Potential Biological Activities and Structure-Activity Relationships

The inherent biological activities of derivatives of this compound can be understood by examining its core structural components: the cyclohexyl group and the keto moiety. Both are recognized as important pharmacophores in medicinal chemistry.

The cyclohexyl moiety is a common feature in many biologically active compounds, where it often contributes to binding affinity and potency by making favorable hydrophobic interactions with protein targets. For instance, a series of novel androstane-N-cyclohexyl-17-carboxamides were found to be highly potent inhibitors of 5α-reductase isoform 2, an enzyme implicated in benign prostatic hyperplasia. tbzmed.ac.ir In these compounds, the N-cyclohexyl group was identified as a critical auxophore contributing to their high inhibitory activity. tbzmed.ac.ir Similarly, derivatives of cyclohexane-1,3-dione have been shown to possess antibacterial properties. researchgate.net

The keto moiety , especially when part of an α-ketoamide or diketo acid structure, is considered a "privileged motif" in drug discovery. nih.gov It can act as a hydrogen bond acceptor or a metal-chelating group, which is crucial for interacting with the active sites of enzymes. researchgate.netnih.gov The keto-enol tautomerism of this group is believed to be responsible for the antibacterial activity of certain aryldiketo acids, likely through the sequestration of essential divalent metal ions. ucl.ac.uk This functional group is a key component in a wide range of approved drugs and clinical candidates. nih.gov

The combination of both the hydrophobic cyclohexyl ring and the reactive keto group within the same scaffold makes this compound a promising starting point for developing new bioactive molecules.

The versatile structure of this compound makes it an attractive scaffold for designing enzyme inhibitors. By modifying its structure, researchers can develop derivatives that target specific enzymes with high potency and selectivity.

A clear example of this potential is demonstrated in the development of novel aryldiketo acids with potent antibacterial activity. ucl.ac.uk These compounds, which can be viewed as more complex derivatives of a keto-acid structure, were shown to be active against multidrug-resistant bacterial strains, with one derivative exhibiting tenfold higher activity than the antibiotic norfloxacin (B1679917) against a specific strain. ucl.ac.uk Molecular docking studies suggested that the diketo moiety was essential for this antimicrobial activity. ucl.ac.uk

Furthermore, the importance of the cyclohexyl group in enzyme inhibition is highlighted by studies on 5α-reductase inhibitors, where N-cyclohexyl carboxamide derivatives were significantly more potent than the reference drug finasteride. tbzmed.ac.ir This demonstrates that incorporating the cyclohexyl group can dramatically enhance inhibitory power. The development of dual inhibitors, such as those targeting both COX-2 and 5-LOX for anti-inflammatory effects, is another area where derivatives of such scaffolds could be explored. nih.gov The keto group could be modified into moieties like hydroxamic acids or N-hydroxyureas, which are known to be effective in dual-target inhibitors. nih.gov

Table 2: Examples of Bioactive Derivatives with Related Structural Moieties

| Compound Class | Key Moieties | Biological Target/Activity | Reference |

|---|---|---|---|

| Aryldiketo Acids | Aryl, Diketo | Antibacterial (Gram-positive strains) | ucl.ac.uk |

| Androstane-N-cyclohexyl-17-carboxamides | Cyclohexyl, Steroidal Ketone | 5α-Reductase Isoform 2 Inhibition | tbzmed.ac.ir |

| Cyclohexane-1,3-dione Derivatives | Cyclohexane (B81311), Dione | Antibacterial Activity | researchgate.net |

| α-Ketoamide-based Compounds | α-Ketoamide | Immunosuppression, Protease Inhibition | nih.gov |

Pharmacological and Biochemical Characterization of this compound Conjugates

The pharmacological and biochemical relevance of this compound (COV) is primarily demonstrated through its application as a linker in polymer-drug conjugates. These systems are designed for the controlled and targeted delivery of therapeutic agents, and the specific structure of the COV linker plays a crucial role in the release and bioavailability of the conjugated drug.

Mechanisms of Controlled Release from Polymeric Carriers

Conjugates incorporating this compound are engineered to release their therapeutic payload in response to specific physiological cues, most notably the lower pH characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes. This pH-sensitive release is a cornerstone of their design, aiming to minimize systemic exposure and maximize drug concentration at the site of action.

The primary mechanism governing this controlled release is the acid-catalyzed hydrolysis of a hydrazone bond. This bond is formed between the ketone group of the this compound moiety and a hydrazide-derivatized drug. This linkage is relatively stable at the physiological pH of blood (pH 7.4) but becomes labile under the mildly acidic conditions (pH ~5.0-6.5) found in tumor tissues and within cellular lysosomes. rsc.orgcas.cz This differential stability allows for prolonged circulation of the intact conjugate in the bloodstream and promotes drug release upon accumulation in the target tissue. cas.cz

The structure of the linker, specifically the this compound, influences the rate of this hydrolysis. Research on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates with the anticancer drug docetaxel (DTX) has shown that the choice of the keto acid linker significantly impacts the drug release kinetics. rsc.org In a comparative study, conjugates were prepared using three different keto acids as linkers: levulinic acid (LEV), 6-oxohept-2-enoic acid (OHT), and this compound (COV). The in vitro release of DTX and its derivatives was found to be much slower at pH 7.4 compared to pH 5.0 for all conjugates. rsc.org

However, the rate of release at the acidic pH varied depending on the linker. The conjugate with the COV linker exhibited the slowest release rate among the three. rsc.org This suggests that the bulky cyclohexyl group may impart a degree of steric hindrance around the hydrazone bond, thereby modulating its susceptibility to hydrolysis. This slower release profile can be advantageous for certain therapeutic applications where a more sustained drug exposure is desired.

The following table summarizes the in vitro release data for docetaxel (DTX) and its derivatives from HPMA copolymer conjugates with different linkers after 2 hours of incubation at pH 5.0 and pH 7.4.

| Linker | Drug Released at pH 5.0 (%) | Drug Released at pH 7.4 (%) |

| This compound (COV) | ~50 | <10 |

| Levulinic acid (LEV) | >70 | ~15 |

| 6-oxohept-2-enoic acid (OHT) | ~92 | ~24 |

Data derived from studies on HPMA copolymer-docetaxel conjugates. rsc.org

Similarly, conjugates of all-trans retinoic acid (ATRA), an immunomodulatory agent, with HPMA copolymers using a COV-based linker have been developed. cas.cz These conjugates also rely on the pH-sensitive hydrazone bond for the release of the active agent. The hydrophobic nature of both the ATRA and the cyclohexyl moiety can lead to the formation of supramolecular aggregates or micelles in aqueous solution, which can further enhance their passive accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect. cas.cz

In Vitro and In Vivo Modulation of Cellular Pathways by this compound Derivatives

Currently, there is a lack of scientific literature detailing the direct modulation of cellular pathways by this compound derivatives themselves, either in vitro or in vivo. The available research predominantly focuses on the role of COV as a linker within a larger drug delivery system. In these studies, the observed biological effects are attributed to the active drug that is released from the polymer conjugate, rather than any intrinsic pharmacological activity of the COV-containing linker.

For instance, in studies involving HPMA copolymer-ATRA conjugates, the observed biological activity, such as the differentiation of retinoid-responsive HL-60 cells, is a known effect of ATRA. cas.cz The role of the COV linker in this context is to facilitate the delivery and controlled release of ATRA to the target cells. There is no evidence to suggest that the COV derivative, once cleaved from the drug, has a modulatory effect on cellular pathways.

Similarly, in the case of docetaxel conjugates, the cytotoxic effects on cancer cells are characteristic of docetaxel's mechanism of action. rsc.org The primary function of the COV linker is to ensure the drug reaches the tumor tissue and is released in its active form.

Therefore, while this compound is a critical component in the design of these advanced drug delivery systems, its derivatives are not currently recognized as having their own distinct pharmacological or biochemical effects on cellular pathways. Further research would be required to investigate any potential intrinsic biological activity of COV and its metabolites.

Future Research Directions and Outlook for 5 Cyclohexyl 5 Oxovaleric Acid

Innovations in Green and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the development of green and sustainable processes. For 5-Cyclohexyl-5-oxovaleric acid, future research will likely prioritize synthetic routes that are environmentally benign, economically viable, and efficient.

Current industrial chemical production often relies on methods that are resource-intensive. However, a shift towards biocatalysis and green chemistry principles is underway. nih.gov Enzymatic reactions, for instance, operate under mild conditions and exhibit high selectivity, aligning with sustainability goals. nih.gov Research into biocatalytic alternatives to traditional synthetic methods for producing 2-oxo acids is gaining traction, as these enzymatic processes can reduce the environmental footprint of chemical synthesis. nih.gov The development of multistep synthetic routes that are optimized for sustainability, potentially involving nano-scale synthesis to minimize reagent and solvent use, represents a significant area for future innovation. rug.nl

Another avenue of exploration is the use of mechanochemical techniques, which involve conducting reactions by grinding solid reactants together, often with minimal or no solvent. cardiff.ac.uk This solvent-minimised approach has shown promise in various organic syntheses and could be adapted for the production of keto acids, significantly reducing waste and energy consumption. cardiff.ac.uk Furthermore, the oxidation of abundant feedstocks like cyclohexane (B81311) using milder, more selective catalytic systems is a topic of great interest for producing precursors to valuable acids. researchgate.net

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new transformations. For this compound, future research will delve into the intricate details of its formation and reactivity.

One area of focus is the liquid-phase oxidation of cyclohexane, a process that can lead to the formation of various carboxylic acids. researchgate.net Mechanistic studies have begun to unravel the complex radical-chain pathways involved, identifying key intermediates like 2-hydroxycyclohexanone and 2-hydroperoxycyclohexanone that decompose to form acids such as 6-oxohexanoic acid. researchgate.net Further investigation into how reaction conditions influence these pathways could lead to more selective syntheses of specific keto acids. For example, understanding the destructive transformations of radicals like the 2-oxocyclohexyloxyl radical, which can lead to the formation of 5-hydroxypentanoic and valeric acids, is crucial. researchgate.net

Additionally, visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from precursors like α-keto acids. thieme-connect.comnih.gov Detailed mechanistic studies, including cyclic voltammetry and TEMPO-trapping experiments, have confirmed the formation of acyl radicals during these processes. thieme-connect.com Applying these techniques to this compound and its derivatives could unlock novel C-C bond-forming reactions and provide precise control over complex molecular architecture. Understanding the kinetics of key reaction steps, such as decarboxylation on catalyst surfaces, will also be critical for process optimization. acs.org

Broadening the Scope of Biological Targets and Therapeutic Applications

While still in the early stages of investigation, this compound and its structural analogs are showing promise in medicinal chemistry. Future research is expected to significantly broaden the range of their potential biological targets and therapeutic uses.

The compound has been identified in patents as a potential agent in cancer treatment methodologies. google.com Derivatives incorporating the cyclohexyl motif have also been synthesized and evaluated for their activity as human renin inhibitors, which are important in controlling blood pressure. arabjchem.org Specifically, derivatives such as (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid have been integrated into novel inhibitor designs. arabjchem.org

A particularly promising area is the development of inhibitors for inflammatory kinases like TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in obesity-related metabolic pathways. nih.gov Structure-activity relationship (SAR) studies on related scaffolds have shown that incorporating a cyclohexyl group can enhance biological activity. nih.gov An analog with a cyclohexyl modification demonstrated significant IL-6 production in adipocytes and showed weight loss and insulin-sensitizing effects in animal models, highlighting the potential for this chemical moiety in treating metabolic diseases. nih.gov

| Research Area | Potential Application | Key Findings |

| Oncology | Cancer Treatment | Included in a patent for therapeutic methods. google.com |

| Cardiovascular | Hypertension | Derivatives used in the design of human renin inhibitors. arabjchem.org |

| Metabolic Disease | Obesity, Diabetes | A cyclohexyl-modified analog showed weight loss and insulin-sensitizing effects in mice by inhibiting inflammatory kinases. nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. Rational drug design, which begins with knowledge of a biological target, aims to create small molecules that interact optimally with that target to achieve a desired therapeutic effect. slideshare.net This process is becoming increasingly crucial for developing drugs with greater potency and selectivity. slideshare.netresearchgate.net

For this compound, future research will heavily leverage these integrated methodologies. Molecular docking and X-ray crystallography have already been used to guide the synthesis of related kinase inhibitors, allowing for a detailed understanding of how these molecules bind to their targets. nih.gov This structure-based approach enables the design of new analogs with improved properties. nih.govnih.gov

Computational tools can predict how modifications to the molecular structure will affect its binding affinity and selectivity, thereby reducing the trial-and-error nature of traditional chemical synthesis. slideshare.netresearchgate.net By analyzing the three-dimensional structure of biological targets, researchers can design compounds that fit precisely into active sites. slideshare.net This in-silico approach is not only cost-effective but also accelerates the discovery and optimization of lead compounds for a wide range of diseases. researchgate.netwhiterose.ac.uk

| Methodology | Application in Research | Benefit |

| Molecular Docking | Predicting binding modes of inhibitors to target proteins like kinases. nih.gov | Guides the design of more potent and selective molecules. |

| X-ray Crystallography | Determining the 3D structure of a ligand-protein complex. nih.gov | Provides precise structural information for rational design. |

| Structure-Activity Relationship (SAR) Analysis | Correlating chemical structure with biological activity. arabjchem.orgnih.gov | Identifies key molecular features responsible for therapeutic effects. |

| In-silico Screening | Virtually testing large libraries of compounds against a biological target. researchgate.net | Accelerates lead discovery and reduces R&D costs. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexyl-5-oxovaleric acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclohexylation of levulinic acid derivatives or oxidation of substituted cyclohexane precursors. Optimization requires factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are recommended. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and confirm structural integrity with (δ 1.2–1.8 ppm for cyclohexyl protons) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Use a combination of:

- LC-MS/MS for quantification (ESI-negative mode, m/z 199.1 [M-H]).

- FT-IR to confirm carbonyl stretches (C=O at ~1700 cm).

- X-ray crystallography for absolute stereochemistry determination if crystalline derivatives are obtainable.

Cross-validate results with (e.g., ketone carbon at ~208 ppm) to resolve ambiguities .

Q. How to design a robust experimental protocol for studying the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Hypothesis-driven design : Test reactivity with amines, alcohols, and thiols under varying pH (4–10) and nucleophile concentrations.

- Controls : Include blank reactions (no nucleophile) and internal standards (e.g., benzophenone) for kinetic analysis.

- Data collection : Use in-situ to track intermediate formation and GC-MS for volatile byproducts.

Reference experimental design frameworks in for hypothesis validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

- Replicate key experiments : Control for variables like cell line passage number, solvent (DMSO vs. aqueous buffers), and assay incubation times.

- Quality assurance : Adopt CONSORT-EHEALT guidelines (e.g., version control for reagents, blinded data analysis) to minimize bias .

Q. What computational strategies are effective for modeling the compound’s interactions with enzymatic targets (e.g., ketone dehydrogenases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3LQ7 for dehydrogenases). Parameterize force fields for ketone groups and cyclohexyl hydrophobicity.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm).

- Validate predictions : Compare with in vitro inhibition assays (IC values) and SPR binding kinetics .

Q. How to investigate the compound’s metabolic pathways in mammalian systems?

- Methodological Answer :

- Radiolabeled tracing : Synthesize -labeled this compound and track metabolites via scintillation counting in liver microsomes.

- Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes.

- HR-MS/MS : Profile phase I/II metabolites (e.g., glucuronide conjugates) with fragmentation patterns .

Q. What methodologies ensure reproducibility when studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation products monthly via UPLC-PDA.

- Degradant identification : Isolate major impurities (e.g., cyclohexane derivatives) using preparative HPLC and characterize via high-resolution MS.

- Documentation : Follow CONSORT-EHEALTH’s versioning protocols for reporting storage conditions and batch variability .

Q. How to integrate existing literature on this compound into a systematic review addressing its potential as a chiral building block?

- Methodological Answer :

- Search strategy : Use Boolean operators in PubMed/Scopus ("this compound" AND "chiral synthesis") with inclusion/exclusion criteria (e.g., peer-reviewed, post-2010).

- Data extraction : Tabulate enantiomeric excess (ee) values, catalysts (e.g., organocatalysts vs. metal complexes), and solvent systems.

- Critical appraisal : Apply AMSTAR-2 guidelines to assess study quality, focusing on blinding and randomization in asymmetric synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.